molecular formula C11H16Si B089869 Trimethyl(4-vinylphenyl)silane CAS No. 1009-43-4

Trimethyl(4-vinylphenyl)silane

Cat. No.: B089869
CAS No.: 1009-43-4
M. Wt: 176.33 g/mol
InChI Key: OXHSYXPNALRSME-UHFFFAOYSA-N
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Description

Trimethyl(4-vinylphenyl)silane is a useful research compound. Its molecular formula is C11H16Si and its molecular weight is 176.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polymer Synthesis and Copolymerization : Trimethyl(4-vinylphenyl)silane has been used in the synthesis of novel monomers and polymers. For example, p-vinylphenoxy(trimethyl)silane was prepared and copolymerized with styrene, and the hydrolysis of the resulting copolymer was examined (Jenkins et al., 1975).

  • Formation of Nano-sized Cross-linked Polyoxocarbosilane : Megawatt laser-induced photolysis of gaseous this compound results in the formation of nano-sized cross-linked polyoxocarbosilane with superior thermal stability. This indicates potential applications in advanced materials technology (Pola et al., 2003).

  • Thermal Degradation Studies : Investigations into the thermal degradation of polyvinyl-trimethyl-silane provide insights into the behavior of vinyl polymers containing silicon in the side group, highlighting the importance of the side group in thermal decomposition (Blazsó & Székely, 1974).

  • Protecting Group for Silicon in Synthesis : The use of this compound as a protecting group in the synthesis of other chemicals, such as in the silylation reactions, has been explored, revealing its potential as a versatile reagent in organic synthesis (Popp et al., 2007).

  • Use in Metal Corrosion Protection : Research into the use of mixtures containing this compound for surface treatment on metals has been conducted, aiming at corrosion protection and potential replacement for conventional treatment methods in metal-finishing industries (Zhu & Ooij, 2004).

  • Polymerization and Reactivity Studies : Studies on the anionic living polymerization of 4-[2-(trialkyl)silyloxyethyl]styrene as protected 4-(2-hydroxyethyl)styrene, using this compound, highlight its potential in the development of new polymers and copolymers (Hirao et al., 1987).

Safety and Hazards

Trimethyl(4-vinylphenyl)silane is a combustible liquid . Precautionary measures include disposing of contents/container to an approved waste disposal plant, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

(4-ethenylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHSYXPNALRSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79716-05-5
Record name Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79716-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of trimethylchlorosilane (7.82 g, 72.4 mmole) in dry tetrahydrofuran(THF) (40 mL) was added dropwise over a 90 minute period to a solution of (4-vinylphenyl)magnesium chloride, prepared from 4-vinylphenylchloride (10 g, 72.4 mmole) and magnesium (2.43 g, 100 mmole) in dry THF (100 mL). Temperature was maintained at 10° C. during the addition. The reaction mixture was stirred at room temperature over 20 hours under nitrogen atmosphere. The crude product was obtained by direct distillation at 45°-48° C./0.5 mm in 45% yield.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
(4-vinylphenyl)magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran(THF)
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-trimethylsilylstyrene?

A1: The molecular formula of 4-trimethylsilylstyrene is C11H16Si, and its molecular weight is 176.33 g/mol.

Q2: What spectroscopic data is available for 4-trimethylsilylstyrene?

A2: While the provided research papers don’t explicitly list spectroscopic data, techniques like 1H NMR and 13C NMR are frequently employed to confirm the structure and purity of synthesized polymers containing 4-trimethylsilylstyrene units. [, , , , ]

Q3: Is 4-trimethylsilylstyrene compatible with living anionic polymerization techniques?

A3: Yes, 4-trimethylsilylstyrene demonstrates excellent compatibility with living anionic polymerization, enabling the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , , ]

Q4: What are the advantages of using 4-trimethylsilylstyrene in block copolymers for lithographic applications?

A4: Incorporating 4-trimethylsilylstyrene into block copolymers increases their Flory-Huggins interaction parameter (χ) when paired with polar blocks. This allows for the generation of sub-20 nm features, crucial for high-resolution lithography. Additionally, the silicon content provides excellent dry etch selectivity, facilitating pattern transfer. [, , , , ]

Q5: How does the choice of comonomer affect the χ value of block copolymers containing 4-trimethylsilylstyrene?

A5: Introducing more polar moieties, like methoxy groups, alongside 4-trimethylsilylstyrene can further enhance the χ value of the resulting block copolymer. This increase in χ appears to be additive, suggesting a degree of predictability in tuning the segregation strength based on monomer selection. []

Q6: Can 4-trimethylsilylstyrene be used to create porous polymer materials?

A6: Yes, 4-trimethylsilylstyrene can be incorporated into hyper-cross-linked polymers (HCPs). The trimethylsilyl group can be selectively removed in situ during synthesis, leading to enhanced porosity and specific surface area in the resulting HCP. []

Q7: What unique properties do organoboron quinolate polymers derived from 4-trimethylsilylstyrene exhibit?

A7: Organoboron quinolate polymers, synthesized via a multi-step process using 4-trimethylsilylstyrene as a starting point, demonstrate tunable luminescence properties. By modifying the substituents on the quinolate moiety, the emission color of these polymers can be adjusted across a range of wavelengths. [, ]

Q8: What is the phase behavior of blends containing poly(4-trimethylsilylstyrene) and polyisoprene?

A8: Poly(4-trimethylsilylstyrene) and polyisoprene form miscible blends exhibiting a lower critical solution temperature (LCST) phase diagram. This means the blends transition from a single, homogeneous phase to two separate phases upon heating above the LCST. [, , ]

Q9: How does the microstructure of polyisoprene influence its miscibility with poly(4-trimethylsilylstyrene)?

A9: Further research is needed to fully elucidate the impact of polyisoprene microstructure on its miscibility with poly(4-trimethylsilylstyrene). []

Q10: How does ring topology affect the miscibility of poly(4-trimethylsilylstyrene) and polyisoprene blends?

A10: Blends of ring-shaped poly(4-trimethylsilylstyrene) and polyisoprene exhibit significantly reduced miscibility compared to their linear counterparts. This suggests a substantial topological influence on the phase behavior of these blends. []

Q11: How does poly(4-trimethylsilylstyrene) behave in thin films at the air interface?

A11: Poly(4-trimethylsilylstyrene) tends to segregate to the surface in thin films due to its lower surface energy compared to other components, like polyisoprene. This segregation behavior can be influenced by temperature, with higher temperatures leading to increased surface excess and decay length of poly(4-trimethylsilylstyrene). [, , ]

Q12: Can the surface energy of materials interacting with block copolymers containing 4-trimethylsilylstyrene be manipulated to control morphology?

A12: Yes, using photosensitive underlayers with switchable surface energy allows for spatially controlled orientation of block copolymer domains. By selectively altering the wetting characteristics of the underlayer, perpendicular or parallel orientations can be achieved in specific regions of the film. [, ]

Q13: What happens when a block copolymer containing 4-trimethylsilylstyrene is annealed against a neutral surface?

A13: When annealed against a neutral surface, block copolymers with at least one neutral block, like poly(4-trimethylsilylstyrene), tend to form surface topographical features such as "islands" and "holes" with specific step heights related to the periodicity of the block copolymer. []

Q14: How does the choice of topcoat influence the orientation of block copolymers containing 4-trimethylsilylstyrene in thin films?

A14: Careful selection of a neutral topcoat is crucial for achieving perpendicular orientation of lamellae-forming block copolymers containing 4-trimethylsilylstyrene. This neutral topcoat, combined with a neutral bottom interface, promotes perpendicular orientation regardless of the film thickness. []

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